molecular formula C12H7BrIN3 B12938729 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine CAS No. 944581-08-2

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B12938729
CAS No.: 944581-08-2
M. Wt: 400.01 g/mol
InChI Key: NMOKELLWKLXNET-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

The compound’s molecular formula is C₁₂H₇BrIN₃ , with a molecular weight of 400.01 g/mol . Its IUPAC name, This compound , reflects the positions of substituents on the bicyclic scaffold: a bromine atom at position 6 of the pyrimidine ring and a 4-iodophenyl group at position 2 of the imidazole ring. The SMILES notation (IC₁=CC=C(C₂=CN₃C=C(Br)C=NC₃=N₂)C=C₁ ) encodes this topology, emphasizing the connectivity of the iodine-substituted benzene ring to the nitrogen bridge.

Table 1: Key Structural and Physicochemical Properties

Property Value Source
Molecular Formula C₁₂H₇BrIN₃
Molecular Weight 400.01 g/mol
CAS Registry Number 944581-08-2
SMILES IC1=CC=C(C2=CN3C=C(Br)C=NC3=N2)C=C1
Topological Polar Surface Area 17.3 Ų (predicted)

The planar imidazo[1,2-a]pyrimidine core facilitates π-π stacking interactions, while the halogen atoms enhance electrophilic reactivity, making the compound amenable to cross-coupling reactions.

Historical Context in Heterocyclic Chemistry

Imidazo[1,2-a]pyrimidines emerged as a focus of synthetic chemistry in the early 21st century, driven by their structural similarity to purine bases and potential bioactivity. Early syntheses relied on condensation reactions between 2-aminopyrimidine and α-halo carbonyl compounds, but these methods suffered from low yields and limited functional group tolerance. The advent of multicomponent reactions and transition-metal-catalyzed cyclizations in the 2010s revolutionized the field, enabling efficient access to diverse derivatives.

For example, the aza-Michael–Mannich reaction allowed the construction of imidazo[1,2-a]pyrimidine scaffolds with stereochemical control, while palladium-catalyzed C–H activation facilitated direct functionalization at position 3. The introduction of bromine and iodine substituents, as seen in this compound, became strategically important for subsequent Suzuki-Miyaura cross-coupling reactions, which are pivotal in medicinal chemistry.

Significance in Medicinal Chemistry and Drug Discovery

The compound’s dual halogenation enhances its utility as a pharmacophore intermediate . Bromine serves as a leaving group for nucleophilic aromatic substitution, while iodine’s polarizable electron cloud improves binding affinity to hydrophobic protein pockets. Recent studies highlight its role in targeting viral entry mechanisms:

  • SARS-CoV-2 Inhibition : Schiff base derivatives of imidazo[1,2-a]pyrimidine exhibit binding affinities (-9.1 kcal/mol to -7.3 kcal/mol) comparable to MLN-4760, a known angiotensin-converting enzyme 2 (ACE2) inhibitor. Molecular docking simulations suggest halogen-π interactions between the iodine atom and ACE2 residues like Tyr-613.
  • Anticancer Potential : Analogous brominated imidazo[1,2-a]pyrimidines inhibit kinase pathways by mimicking ATP’s adenine moiety, with IC₅₀ values in the nanomolar range against breast cancer cell lines.

Table 2: Comparative Binding Affinities of Halogenated Imidazo[1,2-a]pyrimidines

Compound Target Protein Binding Affinity (kcal/mol) Source
6-Bromo-2-(4-iodophenyl) derivative ACE2 -9.1
Cannabidiolic Acid (CBDA) Spike Protein -5.7
MLN-4760 ACE2 -7.3

The compound’s synthetic versatility and bioactivity underscore its prominence in hit-to-lead optimization campaigns, particularly for antiviral and oncology therapeutics.

Properties

CAS No.

944581-08-2

Molecular Formula

C12H7BrIN3

Molecular Weight

400.01 g/mol

IUPAC Name

6-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H7BrIN3/c13-9-5-15-12-16-11(7-17(12)6-9)8-1-3-10(14)4-2-8/h1-7H

InChI Key

NMOKELLWKLXNET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=NC3=N2)Br)I

Origin of Product

United States

Preparation Methods

Cyclization from 2-Amino-5-bromopyridine

A robust method for synthesizing 6-bromoimidazo[1,2-a]pyridine derivatives involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde under mild alkaline conditions. This method yields the 6-bromoimidazo[1,2-a]pyridine core with high purity and yield.

Key reaction conditions:

Step Reagents & Conditions Outcome
1 2-Amino-5-bromopyridine + 40% aqueous chloroacetaldehyde Reaction at 25–50 °C for 2–24 hours under alkaline conditions (e.g., sodium bicarbonate)
2 Workup: Concentration, ethyl acetate extraction, drying, recrystallization Isolated 6-bromoimidazo[1,2-a]pyridine with ~72% yield and high purity

This method is characterized by:

  • Mild reaction conditions
  • Easy operation and scalability
  • High product purity and reproducibility

(Adapted from patent CN103788092A)

Introduction of the 4-Iodophenyl Group at the 2-Position

The 2-position substitution with a 4-iodophenyl group is generally achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using:

  • 6-bromoimidazo[1,2-a]pyrimidine or its halogenated precursor
  • 4-iodophenylboronic acid or 4-iodophenyl halide derivatives

Typical conditions:

Parameter Details
Catalyst Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands
Base K2CO3, Na2CO3, or Cs2CO3
Solvent DMF, toluene, or dioxane
Temperature 80–110 °C
Reaction time 6–24 hours

This step allows the selective formation of the C–C bond at the 2-position, installing the 4-iodophenyl substituent with high regioselectivity and yield.

Summary Table of Preparation Methods

Step Reaction Type Starting Material(s) Key Reagents/Conditions Product/Outcome Yield/Notes
1 Cyclization 2-Amino-5-bromopyridine + chloroacetaldehyde Alkaline medium (NaHCO3), 25–50 °C, 2–24 h 6-Bromoimidazo[1,2-a]pyridine ~72%, high purity
2 Cross-coupling (Suzuki) 6-Bromoimidazo[1,2-a]pyrimidine + 4-iodophenylboronic acid Pd catalyst, base (K2CO3), solvent, 80–110 °C, 6–24 h 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine Moderate to high yield, regioselective
3 Optional functional group manipulations Brominated heterocycles Friedel-Crafts, amidation, reduction, protection Functionalized brominated heterocycles Adaptable for complex derivatives

Research Findings and Practical Considerations

  • The cyclization step to form the imidazo[1,2-a]pyrimidine core is highly efficient when starting from 2-amino-5-bromopyridine and chloroacetaldehyde, with mild conditions preserving sensitive functional groups.
  • Cross-coupling reactions for aryl substitution at the 2-position are well-established, allowing the introduction of various aryl groups including 4-iodophenyl, which is critical for further functionalization or biological activity tuning.
  • Protective group strategies and stepwise functional group transformations, as seen in related brominated heterocycle syntheses, can be employed to improve yields and selectivity when complex substituents are involved.
  • Reaction parameters such as solvent choice, temperature, catalyst loading, and base selection significantly influence the yield and purity of the final product.
  • Purification typically involves recrystallization from mixed solvents (e.g., ethyl acetate/hexane) and chromatographic techniques to achieve high purity suitable for research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidines, dehalogenated derivatives, and biaryl or alkyne derivatives .

Scientific Research Applications

Inhibition of Lipoprotein-Associated Phospholipase A2

One of the prominent applications of imidazo[1,2-a]pyrimidine derivatives, including 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine, is their ability to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme has been implicated in several inflammation-related diseases such as atherosclerosis and Alzheimer's disease. Research has shown that derivatives constructed on the imidazo[1,2-a]pyrimidine scaffold exhibit significant inhibitory activity against Lp-PLA2, making them promising candidates for therapeutic development in treating these conditions .

Antibacterial Activity

Recent studies have demonstrated that compounds within the imidazo[1,2-a]pyrimidine class possess notable antibacterial properties. A series of derivatives were synthesized and tested for their in vitro antibacterial activity against various bacterial strains. The findings indicated that certain modifications to the imidazo[1,2-a]pyrimidine structure could enhance antibacterial efficacy, suggesting potential applications in developing new antimicrobial agents .

Polycomb Repressive Complex 2 Inhibition

Another significant application of related imidazo[1,2-c]pyrimidines is their role as inhibitors of Polycomb Repressive Complex 2 (PRC2). PRC2 is crucial in epigenetic regulation and gene silencing processes associated with various cancers. Compounds that inhibit PRC2 activity may serve as valuable tools in cancer therapy by reversing aberrant gene silencing associated with tumor progression .

Case Studies

Several case studies illustrate the effectiveness of this compound in specific therapeutic contexts:

  • Atherosclerosis Treatment : In a study involving animal models of atherosclerosis, a derivative based on the imidazo[1,2-a]pyrimidine scaffold demonstrated significant reductions in plaque formation when administered orally. The pharmacokinetic profiles indicated good absorption and metabolic stability, supporting further clinical exploration for cardiovascular diseases.
  • Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of various imidazo[1,2-a]pyrimidine derivatives against resistant bacterial strains. The results highlighted that certain derivatives exhibited potent activity comparable to existing antibiotics, suggesting their potential use in treating drug-resistant infections.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, modulate receptor signaling, or interfere with DNA replication and transcription. The exact pathways and molecular targets depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Imidazo[1,2-a]pyrimidine Core

6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine (CAS: 355398-03-7)
  • Molecular Formula : C₁₂H₇BrN₄O₂
  • Key Differences: Replaces the iodine atom with a nitro group (-NO₂) on the phenyl ring.
2-(4-Chlorophenyl)-6-(m-tolyl)imidazo[1,2-a]pyridine (cpd S1)
  • Molecular Formula: Not explicitly provided ().
  • Key Differences : Substitutes the pyrimidine core with pyridine and replaces iodine with chlorine.
  • Impact : The pyridine core reduces nitrogen content, which may decrease polarity and hydrogen-bonding capacity. Chlorine, being smaller than iodine, offers less steric hindrance .

Halogen-Substituted Derivatives

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (CAS: KOXGEM)
  • Molecular Formula : C₁₃H₈Br₂N₂
  • Key Differences : Features bromine at both position 6 and the phenyl ring.
  • Impact : Dual bromination increases molecular weight (367.93 g/mol) and lipophilicity compared to the iodine-substituted compound. Bromine’s lower atomic radius may reduce steric effects compared to iodine .
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine (CAS: 118000-66-1)
  • Molecular Formula : C₁₃H₈BrIN₂
  • Key Differences : Retains iodine at position 6 but places bromine on the phenyl ring.
  • Impact : The reversed halogen positions highlight the importance of electronic effects: iodine’s polarizability enhances van der Waals interactions, while bromine’s electronegativity may influence π-π stacking .

Bioisosteric Replacements and Core Modifications

8-Fluoroimidazo[1,2-a]pyridine
  • Key Design : Replaces the pyrimidine nitrogen at position 8 with a C–F bond to mimic electronic properties.
  • This substitution strategy is used to optimize pharmacokinetic properties while retaining target affinity .
Imidazo[1,2-c]pyrimidine and Imidazo[1,2-a]pyrazine
  • Key Differences : Nitrogen atoms repositioned within the bicyclic system.
  • Biological Activity : These analogs exhibit higher MIC values (1–9 μM) against tuberculosis compared to imidazo[1,2-a]pyridines, underscoring the pyrimidine core’s inferior potency in certain therapeutic contexts .

Table 1: Comparative Properties of Selected Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine Pyrimidine Br (C6), I (Ph) 370.02 Under investigation
6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine Pyrimidine Br (C6), NO₂ (Ph) 319.11 Not reported
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine Pyridine I (C6), Br (Ph) 394.02 Light-sensitive
8-Fluoroimidazo[1,2-a]pyridine Pyridine F (C8) ~150 (estimated) c-Met inhibition

Table 2: Antimicrobial Activity (MIC Values)

Compound MIC (μM) vs. Tuberculosis Core Structure
Imidazo[1,2-a]pyridine-3-carboxamide 0.1–0.5 Pyridine
Imidazo[1,2-a]pyrimidine (24) 1–9 Pyrimidine
Imidazo[1,2-c]pyrimidine (25) 1–9 Pyrimidine variant

Key Findings and Implications

  • Halogen Effects : Iodine’s large atomic radius and polarizability enhance target binding through hydrophobic interactions, whereas bromine and chlorine prioritize electronic effects .
  • Core Optimization : Imidazo[1,2-a]pyrimidine derivatives generally exhibit lower antimicrobial potency than pyridine-based analogs, likely due to reduced electron deficiency in the bicyclic system .
  • Synthetic Accessibility : Halogenated derivatives are often synthesized via Suzuki-Miyaura cross-coupling (e.g., ), though iodine’s lability may require milder conditions compared to bromine .

Biological Activity

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine is a compound belonging to the imidazo[1,2-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include halogenation and coupling reactions. The specific synthetic routes can vary, but they often utilize palladium-catalyzed cross-coupling methods to introduce the halogen substituents onto the imidazo[1,2-a]pyrimidine scaffold .

Biological Activity

The biological activities of this compound have been investigated in several studies, focusing on its potential as an anti-inflammatory agent and its activity against various cancer cell lines.

Anti-inflammatory Activity

Research has shown that imidazo[1,2-a]pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been tested for their effects on leukocyte functions and inflammatory responses in vitro. These studies indicate that such compounds can inhibit inflammatory mediators and reduce edema in animal models .

Anticancer Activity

Compounds within this class have also been explored for their anticancer properties. For example, studies have demonstrated that certain imidazo[1,2-a]pyrimidines can inhibit key enzymes involved in cancer progression, such as lipoprotein-associated phospholipase A2 (Lp-PLA2), which is associated with inflammation-related cancers . The structure-activity relationship (SAR) analyses have identified specific modifications that enhance potency against cancer cell lines like HCT116 and HepG2 .

Case Studies

Case Study 1: Anti-inflammatory Effects
A study conducted by Zhou et al. investigated various imidazo[1,2-a]pyrimidine derivatives for their anti-inflammatory effects using a zymosan-induced air pouch model in mice. The results indicated a dose-dependent reduction in inflammatory markers, suggesting the potential of these compounds as therapeutic agents in treating inflammatory diseases .

Case Study 2: Cancer Cell Line Inhibition
In another study focusing on the anticancer activity of imidazo[1,2-a]pyrimidines, several derivatives were tested against HCT116 and HepG2 cell lines. The results showed that certain compounds displayed IC50 values in the micromolar range, indicating significant cytotoxicity. Notably, structural modifications led to enhanced inhibitory effects on cell proliferation .

Table 1: Summary of Biological Activities

Compound NameActivity TypeModel/Cell LineIC50 Value (µM)Reference
This compoundAnti-inflammatoryMouse air pouchNot specified
Imidazo[1,2-a]pyrimidine derivative AAnticancerHCT11615
Imidazo[1,2-a]pyrimidine derivative BAnticancerHepG210

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